5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a pyridine ring, a piperidine ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Sulfonamide Formation: The brominated thiophene is then reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Coupling Reaction: Finally, the piperidine intermediate is coupled with the sulfonyl chloride intermediate under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for larger batch sizes. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with various electrophiles, forming new bonds and potentially new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azides, nitriles, or amines, while oxidation of the thiophene ring can produce sulfoxides or sulfones.
Scientific Research Applications
5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Chemical Biology: Researchers use this compound to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide: Similar structure but with the pyridine ring in a different position.
5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom in 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can significantly influence its reactivity and biological activity compared to similar compounds. Bromine’s size and electronegativity can affect the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S2/c16-14-1-2-15(22-14)23(20,21)18-11-12-5-9-19(10-6-12)13-3-7-17-8-4-13/h1-4,7-8,12,18H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHPHRGZESOPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.